2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid
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Overview
Description
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is characterized by the presence of a cyclobutyl group attached to a 1,2,3-triazole ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential targets .
Mode of Action
It’s worth noting that 1,2,3-triazole derivatives are known to interact with their targets through hydrogen bonding, which is crucial for binding with biological targets .
Biochemical Pathways
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting they may affect a broad range of biochemical pathways .
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound suggests potential for good bioavailability, as this moiety is known to be resistant to metabolic degradation .
Result of Action
Compounds with a similar 1,2,3-triazole ring have been reported to exhibit various biological activities, suggesting a broad range of potential effects .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that the triazole ring, a structural fragment in this compound, is resistant to metabolic degradation and can form hydrogen bonds, which is important for binding with biological targets .
Cellular Effects
It is known that similar triazole derivatives have shown cytotoxic activities against various tumor cell lines .
Molecular Mechanism
Similar triazole derivatives have been found to bind to the colchicine binding site of tubulin .
Temporal Effects in Laboratory Settings
It is known that similar triazole derivatives have shown effects on apoptosis induction in MCF-7 cells .
Preparation Methods
The synthesis of 2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid typically involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This method allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from readily available reagents under metal-free conditions. The reaction is carried out in the presence of potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at mild conditions, resulting in good yields of the desired product .
Chemical Reactions Analysis
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Cycloaddition: The compound can undergo 1,3-dipolar cycloaddition reactions with azides to form triazole derivatives.
Scientific Research Applications
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The triazole ring is known for its biological activity, making this compound a potential candidate for drug development.
Materials Science: The compound’s ability to form hydrogen bonds and its resistance to metabolic degradation make it useful in the design of new materials with specific properties.
Biological Research: It has been employed in the synthesis of inhibitors for various enzymes and receptors, contributing to the study of biological pathways and disease mechanisms.
Comparison with Similar Compounds
2-(4-cyclobutyl-1H-1,2,3-triazol-1-yl)acetic acid can be compared with other triazole derivatives, such as:
1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide: This compound also contains a triazole ring and exhibits similar biological activities.
2-(4-(bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(4-cyclobutyltriazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)5-11-4-7(9-10-11)6-2-1-3-6/h4,6H,1-3,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYLMSYOZLELDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CN(N=N2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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